molecular formula C7H10O4 B3050333 Ethyl 2,5-dioxopentanoate CAS No. 251942-38-8

Ethyl 2,5-dioxopentanoate

Cat. No. B3050333
CAS RN: 251942-38-8
M. Wt: 158.15 g/mol
InChI Key: AZWGLUVBKUYPRH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxopentanoate, also known as Ethyl acetonoxalate, is a chemical compound with the molecular formula C7H10O4 . It is a colorless liquid that is soluble in alcohol and ether but insoluble in water .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dioxopentanoate consists of 7 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 129.091 Da and the monoisotopic mass is 129.019333 Da .


Physical And Chemical Properties Analysis

Ethyl 2,5-dioxopentanoate has a molecular formula of C7H10O4 . It is a colorless liquid that is soluble in alcohol and ether but insoluble in water . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ethyl 2,4-dioxopentanoate undergoes methylation with diazomethane to yield two enol ethers, showing configurational isomerization under specific conditions (Haider & Wyler, 1983).
  • UV-light irradiation of ethyl 2,4-dioxopentanoate leads to the formation of cyclodimers, demonstrating its potential in synthetic photochemistry (Mori et al., 1989).
  • The compound participates in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, indicating its utility in creating novel organic molecules (Usachev, Bizenkov, & Sosnovskikh, 2007).
  • It also aids in the synthesis of nitrogen-containing heterocycles, highlighting its versatility in organic synthesis (Kutkovaya, Vyaznikova, & Zalesov, 2003).

Variations in Synthetic Reactions

  • Ethyl 2,5-dioxopentanoate is involved in the synthesis of 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates, showcasing its role in modified Blaise reactions (Rao & Muthanna, 2016).
  • Its derivatives are used in the photoaddition reaction with various compounds, indicating its potential in photoreactive studies (Hatsui, Nojima, & Takeshita, 1990).

Biological and Environmental Applications

  • Certain derivatives of ethyl 2,5-dioxopentanoate have been studied for their potential in the synthesis of pharmaceutical intermediates, such as atorvastatin, which is used to lower cholesterol levels (Zhou et al., 2011).
  • Its role in the hydrogenation process for statin precursor synthesis further emphasizes its relevance in medicinal chemistry (Korostylev et al., 2008).

properties

IUPAC Name

ethyl 2,5-dioxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)6(9)4-3-5-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWGLUVBKUYPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627079
Record name Ethyl 2,5-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dioxopentanoate

CAS RN

251942-38-8
Record name Ethyl 2,5-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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